molecular formula C20H22N2O3 B2794216 benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922932-15-8

benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2794216
CAS No.: 922932-15-8
M. Wt: 338.407
InChI Key: GQKAHJPYHLUVGO-UHFFFAOYSA-N
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Description

benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a piperidinyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Moiety: The piperidinyl ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with a carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure makes it suitable for use in the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to affect neurotransmitter systems in the brain, making it a potential candidate for neurological drug development.

Comparison with Similar Compounds

Similar Compounds

    benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate: Unique due to its specific substitution pattern and functional groups.

    Benzyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)urea: Similar structure but with a urea group instead of a carbamate.

    Benzyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amide: Contains an amide group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-10-11-17(13-18(15)22-12-6-5-9-19(22)23)21-20(24)25-14-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKAHJPYHLUVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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